molecular formula C9H11N3OS B7761477 2-Methoxybenzaldehyde thiosemicarbazone CAS No. 4334-73-0

2-Methoxybenzaldehyde thiosemicarbazone

Cat. No.: B7761477
CAS No.: 4334-73-0
M. Wt: 209.27 g/mol
InChI Key: LHIPHJZPFNPALV-WDZFZDKYSA-N
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Description

2-Methoxybenzaldehyde thiosemicarbazone is a Schiff base compound known for its diverse applications, particularly in the field of corrosion inhibition. This compound is characterized by the presence of a hydrazinecarbothioamide group attached to a methoxybenzylidene moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxybenzaldehyde thiosemicarbazone typically involves the condensation reaction between 2-methoxybenzaldehyde and hydrazinecarbothioamide. The reaction is usually carried out in an ethanol medium under reflux conditions. The general reaction scheme is as follows:

2-Methoxybenzaldehyde+HydrazinecarbothioamideThis compound\text{2-Methoxybenzaldehyde} + \text{Hydrazinecarbothioamide} \rightarrow \text{this compound} 2-Methoxybenzaldehyde+Hydrazinecarbothioamide→this compound

The reaction mixture is heated under reflux for several hours, after which the product is isolated by filtration and purified by recrystallization from ethanol .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Methoxybenzaldehyde thiosemicarbazone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the Schiff base to its corresponding amine.

    Substitution: The methoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like halides or amines can be used for substitution reactions.

Major Products

    Oxidation: Oxidized derivatives of the original compound.

    Reduction: Corresponding amines.

    Substitution: Substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 2-Methoxybenzaldehyde thiosemicarbazone, particularly as a corrosion inhibitor, involves its adsorption onto the metal surface. This adsorption forms a protective barrier that prevents the metal from reacting with corrosive agents. The compound’s effectiveness is attributed to the presence of electronegative atoms (such as nitrogen and sulfur) and π-electrons, which facilitate strong interactions with the metal surface .

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Hydroxybenzylidene)Hydrazinecarbothioamide
  • 2-(2-Hydroxy-5-methoxybenzylidene)Hydrazinecarbothioamide
  • 2-(2-Hydroxy-3-methoxybenzylidene)Hydrazinecarbothioamide

Uniqueness

2-Methoxybenzaldehyde thiosemicarbazone is unique due to the presence of the methoxy group, which enhances its solubility and reactivity compared to its hydroxy-substituted counterparts. This makes it particularly effective as a corrosion inhibitor and in various chemical reactions .

Properties

CAS No.

4334-73-0

Molecular Formula

C9H11N3OS

Molecular Weight

209.27 g/mol

IUPAC Name

[(Z)-(2-methoxyphenyl)methylideneamino]thiourea

InChI

InChI=1S/C9H11N3OS/c1-13-8-5-3-2-4-7(8)6-11-12-9(10)14/h2-6H,1H3,(H3,10,12,14)/b11-6-

InChI Key

LHIPHJZPFNPALV-WDZFZDKYSA-N

Isomeric SMILES

COC1=CC=CC=C1/C=N\NC(=S)N

SMILES

COC1=CC=CC=C1C=NNC(=S)N

Canonical SMILES

COC1=CC=CC=C1C=NNC(=S)N

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Methoxybenzaldehyde thiosemicarbazone
Reactant of Route 2
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